molecular formula C12H19N3O3 B1403250 (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate CAS No. 952023-06-2

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Cat. No.: B1403250
CAS No.: 952023-06-2
M. Wt: 253.3 g/mol
InChI Key: SWUOIQQDTSKPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine protease that plays a crucial role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Incretin hormones are responsible for stimulating insulin secretion in response to meals. Therefore, by inhibiting DPP-4, this compound indirectly increases insulin levels, which helps to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of these hormones, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by muscles and adipose tissue .

Pharmacokinetics

They are absorbed rapidly after oral administration and are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The efficacy and stability of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. These may include the presence of other medications, the patient’s renal function (as DPP-4 inhibitors are primarily excreted in the urine), and individual patient characteristics such as age, body weight, and genetic factors

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for insulin catabolism. By inhibiting DPP-4, this compound helps in maintaining higher levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels . Additionally, this compound interacts with other proteins and biomolecules involved in pain modulation and immune response, further highlighting its diverse biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by preventing the degradation of incretin hormones. This leads to improved glucose uptake and utilization by cells, thereby aiding in the management of diabetes mellitus . Furthermore, this compound influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. It also affects gene expression by modulating the transcription of genes related to insulin production and secretion .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). By binding to the active site of DPP-4, this compound prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This inhibition leads to prolonged activity of these hormones, resulting in enhanced insulin secretion and improved glycemic control . Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin secretion and glucose metabolism in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, there may be potential toxic effects, including hypoglycemia and gastrointestinal disturbances . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models before considering clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis . Additionally, this compound may influence other metabolic pathways related to glucose and lipid metabolism, further contributing to its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is rapidly absorbed and distributed to tissues expressing high levels of dipeptidyl peptidase-4 (DPP-4), such as the small intestine, kidney, and liver . The localization and accumulation of this compound in these tissues are crucial for its therapeutic effects, as it ensures targeted inhibition of DPP-4 and prolonged activity of incretin hormones .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other enzymes involved in glucose metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can influence the processing and secretion of insulin . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUOIQQDTSKPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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